5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile is an organic compound with the molecular formula C12H13N3O It is a derivative of benzonitrile, featuring an amino group and a piperidinyl group with an oxo substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with a piperidinone derivative under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(piperidin-1-yl)benzonitrile: Similar structure but lacks the oxo group on the piperidinyl ring.
2-Aminobenzonitrile: Lacks the piperidinyl group entirely.
2-Oxopiperidine: Contains the piperidinyl ring with an oxo group but lacks the benzonitrile moiety.
Uniqueness
5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile is unique due to the presence of both the amino and oxopiperidinyl groups attached to the benzonitrile core. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-amino-2-(2-oxopiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H13N3O/c13-8-9-7-10(14)4-5-11(9)15-6-2-1-3-12(15)16/h4-5,7H,1-3,6,14H2 |
InChI Key |
JGVDDXLZVHKOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C=C(C=C2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.